molecular formula C16H16ClNO2 B5867254 N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide CAS No. 315713-15-6

N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B5867254
CAS No.: 315713-15-6
M. Wt: 289.75 g/mol
InChI Key: SKIKZPPSJMSDLI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a dimethylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves the reaction of 2-chloroaniline with 2,5-dimethylphenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in research to develop new therapeutic agents.

Medicine: this compound is investigated for its potential use in drug development. It may serve as a lead compound for the design of new drugs targeting specific diseases.

Industry: The compound is used in the development of new materials with specific properties. It is also employed in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide
  • N-(2-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide
  • N-(2-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide

Comparison: N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the 2,5-dimethyl substitution pattern may enhance its stability and selectivity in certain reactions and applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-7-8-12(2)15(9-11)20-10-16(19)18-14-6-4-3-5-13(14)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIKZPPSJMSDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315713-15-6
Record name N-(2-CHLOROPHENYL)-2-(2,5-DIMETHYLPHENOXY)ACETAMIDE
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